molecular formula C12H20N2O B8334364 4-(4-Dimethylamino-butoxy)-phenylamine

4-(4-Dimethylamino-butoxy)-phenylamine

Cat. No.: B8334364
M. Wt: 208.30 g/mol
InChI Key: TYJBBYDGCJAAAX-UHFFFAOYSA-N
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Description

4-(4-Dimethylamino-butoxy)-phenylamine is a phenylamine derivative featuring a dimethylamino-butoxy substituent at the para position of the aniline ring. For instance, polyimide matrices incorporating 4-[4-(4-aminophenoxy) phenoxy] phenylamine () demonstrate how extended alkoxy chains and aromatic substitutions enhance thermal stability and mechanical properties in composite materials. The dimethylamino group in this compound likely acts as an electron-donating moiety, influencing electronic properties and reactivity, similar to other substituted phenylamines used in optoelectronics () and drug development ().

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-[4-(dimethylamino)butoxy]aniline

InChI

InChI=1S/C12H20N2O/c1-14(2)9-3-4-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3

InChI Key

TYJBBYDGCJAAAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCOC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Thermal Properties

a. Disubstituted Phenylamines Compounds like (3,4-dimethyl)phenylamine () and (3,4-methylenedioxy)phenylamine exhibit substituent-dependent electronic behaviors. The dimethyl group in (3,4-dimethyl)phenylamine enhances electron density, leading to potent Nrf2 transcription activation (compound 4, ). In contrast, the methylenedioxy group introduces steric and electronic effects that modulate reactivity in nonenzymatic conversions.

b. Alkoxy-Linked Phenylamines 4-{[5-(4-aminophenoxy)pentyl]oxy}phenylamine () and 4-(isopentyloxy)aniline () feature alkoxy chains of varying lengths. The pentyloxy chain in the former increases hydrophobicity and influences binding interactions, while the shorter butoxy chain in 4-(4-Dimethylamino-butoxy)-phenylamine may balance solubility and steric bulk. Thermal stability studies on polyimide composites () suggest that alkoxy substituents improve thermal resistance (decomposition temperatures >300°C), a property likely shared by the target compound.

Data Tables: Key Properties of Comparable Phenylamine Derivatives

Compound Name Substituent(s) Molecular Weight Thermal Stability (°C) Key Application Reference
(3,4-Dimethyl)phenylamine 3,4-dimethyl 121.18 N/A Nrf2 activation
4-(Isopentyloxy)aniline 4-(3-methylbutoxy) 179.26 >250 Chemical intermediates
4-[4-(4-Aminophenoxy)phenoxy]phenylamine 4-phenoxy-phenoxy ~300 (estimated) >300 Polyimide composites
4-(Morpholine-4-sulfonyl)-phenylamine morpholine-sulfonyl 242.29 216 (mp) Synthetic intermediate
This compound (hypothetical) 4-dimethylamino-butoxy ~222 (estimated) >300 (predicted) Optoelectronics, drug development

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